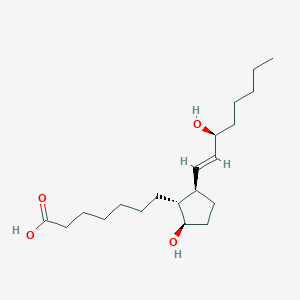

11-Deoxy prostaglandin F1beta

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 11-Deoxy prostaglandin F1beta typically involves the cyclooxygenase pathway of arachidonic acid metabolism. The process begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) via the action of cyclooxygenase enzymes. PGH2 is then further metabolized to produce various prostaglandins, including this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar pathways as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and therapeutic applications.

化学反应分析

Types of Reactions

11-Deoxy prostaglandin F1beta undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydroxy derivatives .

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure and Characteristics

- Molecular Formula : C20H36O4

- Molecular Weight : Approximately 340.5 g/mol

- Structural Modifications : The absence of a hydroxyl group at the 11-position enhances its biological activity compared to other prostaglandins.

Mechanism of Action

11-Deoxy prostaglandin F1beta primarily exerts its effects through interactions with specific prostaglandin receptors, particularly the G-protein-coupled receptors. These interactions lead to modulation of various intracellular signaling pathways, influencing processes such as inflammation, vascular tone, and smooth muscle contraction .

Scientific Research Applications

This compound has multiple applications across different scientific domains:

Pharmacology

- Vasodepressor Effects : This compound demonstrates significant vasodepressor activities, making it a candidate for treating conditions such as pulmonary arterial hypertension .

- Bronchodilator Properties : Its ability to induce bronchodilation positions it as a potential therapeutic agent for respiratory conditions like asthma .

Biochemistry

- Cellular Signaling Studies : Researchers utilize this compound to investigate its role in cellular signaling pathways, particularly those related to inflammation and pain modulation .

- Model Compound for Prostaglandins : It serves as a model compound for studying the synthesis and reactivity of prostaglandins in various biochemical reactions.

Clinical Research

- Anti-inflammatory Applications : The compound is being explored for its anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases such as arthritis .

- Potential Anti-tumor Effects : Preliminary studies suggest that this compound may exhibit anti-tumor properties, warranting further investigation into its mechanisms and efficacy against various cancers.

Comparative Analysis with Other Prostaglandins

| Compound | Key Characteristics | Unique Aspects |

|---|---|---|

| Prostaglandin E2 | Involved in inflammation and pain perception | Stronger role in inflammatory responses |

| Prostaglandin D2 | Plays a role in allergic reactions and sleep regulation | Unique involvement in sleep modulation |

| Prostaglandin I2 | Important for vasodilation and inhibition of platelet aggregation | Major role in cardiovascular health |

| Prostaglandin F2alpha | Known for its role in reproductive health | Primarily involved in labor induction |

| This compound | Exhibits unique vasodepressor and bronchodilator effects | Distinct receptor interactions and signaling pathways |

Case Study 1: Therapeutic Potential in Pulmonary Hypertension

A study investigated the effects of this compound on pulmonary arterial hypertension models. Results indicated significant reductions in pulmonary artery pressure and improved cardiac output, suggesting its potential as a therapeutic agent in managing this condition .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in macrophage cultures. This highlights its potential application in treating inflammatory diseases.

作用机制

The mechanism of action of 11-Deoxy prostaglandin F1beta involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to prostaglandin receptors, which are G-protein-coupled receptors involved in various signaling pathways. This binding triggers a cascade of intracellular events, leading to the modulation of inflammation, vascular tone, and other physiological processes.

相似化合物的比较

Similar Compounds

Prostaglandin F1α: Another member of the prostaglandin family with similar biological activities.

Prostaglandin E2: Known for its role in inflammation and pain modulation.

Prostaglandin D2: Involved in allergic responses and sleep regulation.

Uniqueness

11-Deoxy prostaglandin F1beta is unique due to its specific stereochemistry and biological activities. Its anti-inflammatory, anti-tumor, and anti-diabetic effects make it a valuable compound for research and therapeutic applications.

生物活性

11-Deoxy prostaglandin F1beta (11-deoxy PGF1β) is a synthetic analog of prostaglandin F1beta, characterized by its structural modifications that enhance its biological activity and stability. Prostaglandins, including 11-deoxy PGF1β, are lipid mediators derived from arachidonic acid and play critical roles in various physiological processes such as inflammation, smooth muscle contraction, and reproductive functions. This article explores the biological activity of 11-deoxy PGF1β, its mechanisms of action, pharmacological applications, and comparative analysis with related compounds.

Structural Characteristics

11-Deoxy PGF1β has a molecular formula of C20H30O3 and a molecular weight of approximately 338.5 g/mol. The absence of a hydroxyl group at the 11-position distinguishes it from its parent compound, enhancing its receptor binding affinity and biological efficacy.

The biological effects of 11-deoxy PGF1β are primarily mediated through its interaction with specific prostaglandin receptors, particularly the FP receptor subtype. Upon binding to these receptors, 11-deoxy PGF1β activates various intracellular signaling pathways, leading to diverse physiological responses such as:

- Smooth Muscle Contraction : Induces contractions in vascular tissues (e.g., rabbit aorta).

- Reproductive Functions : Plays a significant role in uterine contractions and ovulation.

- Inflammation Modulation : Exhibits anti-inflammatory properties relevant in conditions like asthma and arthritis.

Biological Activities

The following table summarizes the key biological activities associated with 11-deoxy PGF1β:

| Activity | Description |

|---|---|

| Vasoconstriction | Induces contraction in vascular smooth muscle, affecting blood pressure regulation. |

| Uterine Contraction | Stimulates uterine smooth muscle, aiding in labor induction and reproductive health. |

| Anti-inflammatory Effects | Reduces inflammation by modulating immune responses and cytokine production. |

Pharmacological Applications

11-Deoxy PGF1β has several potential therapeutic applications:

- Cardiovascular Health : Its vasoconstrictive properties make it a candidate for managing certain cardiovascular conditions.

- Reproductive Health : Utilized in managing reproductive disorders and facilitating labor.

- Anti-inflammatory Treatments : Investigated for treating inflammatory diseases due to its ability to modulate immune responses.

Comparative Analysis with Similar Compounds

The following table compares 11-deoxy PGF1β with related prostaglandins:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Prostaglandin F2alpha | Contains a hydroxyl group at position 15 | More potent agonist at certain receptors than 11-deoxy PGF1β |

| Prostaglandin E2 | Involved in inflammation and pain | Exhibits different receptor selectivity |

| Prostaglandin I2 | Important for vasodilation | Inhibits platelet aggregation |

Case Studies and Research Findings

Research has demonstrated the effectiveness of 11-deoxy PGF1β in various experimental settings:

- Smooth Muscle Contraction Studies : In vitro studies showed that 11-deoxy PGF1β induced contractions in isolated rabbit aorta with a potency that was lower than that of prostaglandin F2alpha but still significant enough to suggest therapeutic potential in cardiovascular applications.

- Reproductive Health Applications : Clinical studies have indicated that administration of 11-deoxy PGF1β can enhance uterine contractions during labor induction, making it a valuable agent in obstetric practices .

- Anti-inflammatory Effects : In animal models of arthritis, treatment with 11-deoxy PGF1β resulted in reduced joint inflammation and improved mobility, highlighting its potential as an anti-inflammatory therapeutic agent .

常见问题

Q. Basic: How is 11-deoxy prostaglandin F1β synthesized and characterized in academic research?

Answer:

Synthesis typically involves stereospecific enzymatic or chemical modification of prostaglandin precursors. For example, 11-deoxy PGF1β (CAS 37785-99-2) is derived via selective deoxygenation at the 11-position. Characterization includes:

- Purity assessment : HPLC with UV detection (≥99% purity) .

- Structural confirmation : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

- Bioactivity validation : In vivo assays (e.g., bronchodilation in guinea pigs at 500 µg/kg) .

Table 1: Key Synthesis Parameters

| Parameter | Details |

|---|---|

| Molecular formula | C₂₀H₃₆O₄ |

| Molecular weight | 340.5 g/mol |

| Solubility | Soluble in ethanol or DMSO |

| Storage | -20°C, crystalline solid form |

Q. Basic: What biological activities are associated with 11-deoxy prostaglandin F1β?

Answer:

The compound exhibits dual vasodepressor and bronchodilator effects in guinea pigs, distinct from PGF2α and PGF1α . Mechanistically, it interacts with prostaglandin receptors (e.g., EP2 and EP3 subtypes) but lacks the uterotonic activity seen in PGF1α analogs .

Q. Advanced: How can researchers determine receptor specificity for 11-deoxy prostaglandin F1β?

Answer:

Use competitive binding assays with selective inhibitors:

- EP1 receptors : Blocked by AH6809 (IC₅₀ ~1 µM) .

- EP3 receptors : Identified via agonist potency rankings (e.g., sulprostone vs. 17-phenyl-ω-trinor PGE2) .

- IP receptors : Assessed using capicrost (EC₂₅ = 1.3 nM) and morphine to block neurogenic pathways .

Experimental Design :

Isolate smooth muscle preparations (e.g., guinea pig ileum).

Pre-treat with receptor antagonists (e.g., AH6809, morphine).

Measure contractile/relaxant responses using dose-response curves.

Q. Advanced: How to resolve contradictions in experimental data on its effects across studies?

Answer:

Contradictions often arise from:

- Receptor cross-reactivity : 11-deoxy PGF1β may activate multiple receptor subtypes (e.g., EP2 and IP) .

- Species-specific responses : Guinea pig vs. rat models show divergent bronchodilator potencies .

Methodological Solutions :

- Use knockout models to isolate receptor contributions.

- Standardize experimental conditions (e.g., inhibitor concentrations, tissue preparation).

Q. Advanced: How to design experiments to study its role in physiological pathways?

Answer:

- In vitro : Measure cAMP levels in transfected HEK293 cells expressing EP/IP receptors .

- In vivo : Administer the compound in disease models (e.g., asthma, hypertension) and monitor physiological parameters (blood pressure, airway resistance) .

- Omics integration : Pair RNA-seq with lipidomic profiling to map downstream signaling .

Q. Basic: What analytical methods quantify 11-deoxy prostaglandin F1β in biological samples?

Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Detects pg/mL levels using deuterated internal standards (e.g., PGF1α-d9) .

- ELISA : Commercial kits require cross-reactivity validation due to structural similarity to other prostaglandins .

Q. Advanced: How do structural modifications impact its bioactivity and stability?

Answer:

- 11-deoxy vs. 11-hydroxy analogs : Removal of the 11-hydroxyl group reduces uterotonic activity but enhances bronchodilation .

- Stability optimization : Use lyophilization or lipid nanoparticle encapsulation to prevent degradation in aqueous buffers .

Q. Advanced: What strategies enhance experimental reproducibility in studies involving this compound?

Answer:

- Batch consistency : Validate synthetic batches via NMR and HPLC .

- Positive controls : Include 17-phenyl-ω-trinor PGE2 for EP1 receptor studies .

- Data transparency : Publish raw dose-response curves and antagonist pretreatment protocols .

Q. Basic: Which animal models are suitable for studying 11-deoxy prostaglandin F1β?

Answer:

- Guinea pigs : Preferred for bronchodilator and vasodepressor assays .

- Mice : Used for reproductive studies (e.g., embryo implantation) but require higher doses due to metabolic differences .

Q. Advanced: How to interpret dose-response variability in functional assays?

Answer:

Variability may stem from:

- Tissue heterogeneity : Use longitudinal smooth muscle strips from the same anatomical region .

- Endogenous prostaglandin interference : Pre-treat with cyclooxygenase inhibitors (e.g., indomethacin) .

Statistical Approach :

属性

IUPAC Name |

7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBPXYQCXNOTFK-JLNUFZAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001210018 | |

| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37785-99-2 | |

| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37785-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。